molecular formula C14H16N2O3S B2636743 4-amino-N-(2-methoxy-5-methylphenyl)benzenesulfonamide CAS No. 860241-91-4

4-amino-N-(2-methoxy-5-methylphenyl)benzenesulfonamide

Cat. No.: B2636743
CAS No.: 860241-91-4
M. Wt: 292.35
InChI Key: RJUISLNBSBIYHN-UHFFFAOYSA-N
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Scientific Research Applications

4-amino-N-(2-methoxy-5-methylphenyl)benzenesulfonamide has several scientific research applications:

Future Directions

Secondary amines, such as 4-amino-N-(2-methoxy-5-methylphenyl)benzenesulfonamide, are important starting materials for the preparation of many compounds such as dithiocarbamates and dyes . They also form the constituents of many pharmaceuticals such as antidepressants, psychedelic and opiate analgesics, and agrochemicals . Therefore, the future directions of this compound could involve its use in the synthesis of these types of compounds.

Chemical Reactions Analysis

4-amino-N-(2-methoxy-5-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and specific temperatures to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 4-amino-N-(2-methoxy-5-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the biological system .

Comparison with Similar Compounds

4-amino-N-(2-methoxy-5-methylphenyl)benzenesulfonamide can be compared with other similar compounds such as:

  • 4-amino-N-(2-methoxyphenyl)benzenesulfonamide
  • 4-amino-N-(2-methylphenyl)benzenesulfonamide
  • 4-amino-N-(2-methoxy-4-methylphenyl)benzenesulfonamide

These compounds share similar structural features but differ in the position and nature of substituents on the phenyl ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

4-amino-N-(2-methoxy-5-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-10-3-8-14(19-2)13(9-10)16-20(17,18)12-6-4-11(15)5-7-12/h3-9,16H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUISLNBSBIYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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